4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide

Description

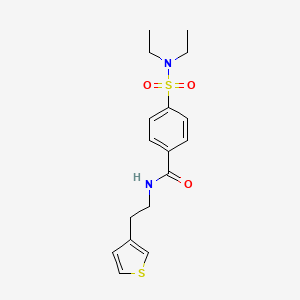

4-(N,N-Diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a diethylsulfamoyl group at the 4-position of the benzamide ring and a 2-(thiophen-3-yl)ethylamine substituent at the amide nitrogen.

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S2/c1-3-19(4-2)24(21,22)16-7-5-15(6-8-16)17(20)18-11-9-14-10-12-23-13-14/h5-8,10,12-13H,3-4,9,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHZQUPXCBFFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One possible route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Attachment of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be attached through a nucleophilic substitution reaction, where a diethylsulfamoyl chloride reacts with the amine group on the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The diethylsulfamoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key features include:

- Thiophen-3-yl ethylamine moiety : Provides aromaticity and electronic effects from the sulfur atom.

Comparisons with structurally related benzamide derivatives are summarized below:

Functional Group Impact on Properties

- Sulfamoyl vs.

- Thiophen-3-yl vs. Piperazine : The thiophene ring (aromatic, π-electron-rich) differs from piperazine (basic, nitrogen-rich), which may alter receptor-binding profiles in bioactive analogs.

- Bromoethoxy vs. Sulfamoyl : Bromoethoxy substituents () enable further derivatization, whereas sulfamoyl groups offer metabolic stability.

Key Research Findings

- Spectral Confirmation : Compounds in were validated via IR and NMR, confirming tautomeric forms (e.g., thione vs. thiol). The absence of νC=O bands in triazoles underscores the importance of spectral analysis in structural elucidation.

- Synthetic Yields : Piperazine-linked benzamides (–5) showed moderate yields (48–55%), reflecting challenges in multi-step alkylation and purification.

- Thermodynamic Stability : ’s triazole-thiones exist preferentially in the thione tautomeric form due to spectral absence of νS-H bands (~2500–2600 cm⁻¹) .

Biological Activity

4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide is a compound that belongs to the class of aromatic sulfamides. Its molecular structure includes a central benzamide core, a diethylsulfamoyl group, and a thiophene moiety. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and antitumor properties.

The compound's IUPAC name is 4-(diethylsulfamoyl)-N-(2-thiophen-3-ylethyl)benzamide. Its chemical formula is , and it has a molecular weight of approximately 366.50 g/mol. The structural features of this compound suggest that it may interact with biological targets through various mechanisms.

| Property | Value |

|---|---|

| IUPAC Name | 4-(diethylsulfamoyl)-N-(2-thiophen-3-ylethyl)benzamide |

| Molecular Formula | C17H22N2O3S2 |

| Molecular Weight | 366.50 g/mol |

| CAS Number | 2034375-31-8 |

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The diethylsulfamoyl group may facilitate binding to target proteins, potentially inhibiting their activity or modulating their function. Such interactions can lead to alterations in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Antibacterial and Antifungal Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell wall synthesis or inhibit critical enzymes involved in microbial metabolism.

A study on related sulfamides demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antibiotics based on this scaffold .

Antitumor Activity

The antitumor potential of this compound is also noteworthy. Similar aromatic sulfamides have shown promise in preclinical studies targeting cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of survival signaling pathways.

In a comparative study, several sulfamide derivatives were evaluated for their cytotoxic effects against human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that modifications in the sulfamoyl group significantly influenced the cytotoxicity profile, suggesting that structural optimization could enhance therapeutic efficacy .

Case Studies

- Case Study on Antibacterial Activity : A series of experiments were conducted using disk diffusion methods to assess the antibacterial activity of various sulfamide derivatives, including our compound. Results showed a clear zone of inhibition against E. coli, indicating effective antibacterial action at concentrations as low as 50 µg/mL .

- Case Study on Antitumor Effects : In vitro studies involving human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability compared to controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, supporting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential acylation and sulfamoylation. For example:

Acylation Step : React 4-nitrobenzoyl chloride with 2-(thiophen-3-yl)ethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to form the intermediate amide .

Sulfamoylation : Introduce the diethylsulfamoyl group via reaction with diethylsulfamoyl chloride in the presence of a catalyst like DMAP (4-dimethylaminopyridine) .

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and detect impurities (e.g., DMSO-d₆ as solvent) .

- X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for confirming sulfonamide and thiophene orientations .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (ESI+ mode) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on the sulfamoyl group’s hydrogen-bonding potential and thiophene’s π-π stacking interactions .

- Quantitative Structure-Activity Relationship (QSAR) : Build models using descriptors like logP, polar surface area, and electrostatic potential maps to optimize metabolic stability and target selectivity .

- DFT Calculations : Analyze electron density distributions to predict reactivity at the sulfamoyl nitrogen or thiophene sulfur .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorometric assays) with cell-based viability tests (MTT assay) to confirm mechanism-specific activity .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects. Cross-reference with PubChem BioActivity data for consistency checks .

Q. How does the thiophene moiety influence the compound’s pharmacokinetic properties, and how can this be experimentally validated?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. The thiophene’s lipophilicity may enhance microsomal retention, requiring CYP450 inhibition studies .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure free fraction. The thiophene’s aromaticity may increase PPB, reducing bioavailability .

- In Vivo PK Studies : Administer intravenously/orally in rodents and collect plasma samples at timed intervals. Calculate AUC, Cₘₐₓ, and t₁/₂ to correlate thiophene modifications with absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.